molecular formula C30H24ClN3O4 B11550729 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile

Cat. No.: B11550729
M. Wt: 526.0 g/mol
InChI Key: FHBZUDBAIFYDEA-PFBJBMPXSA-N
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Description

1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile is a complex organic compound characterized by its unique structure, which includes a benzoyl group, a chloro substituent, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrroloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst.

    Chlorination: The chloro substituent can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride.

    Attachment of the trimethoxyphenyl group: This step may involve nucleophilic substitution reactions using trimethoxyphenyl derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and chloro positions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile include:

    1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3-carbonitrile: Differing by the number of nitrile groups.

    1-Benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline: Lacking the dicarbonitrile groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H24ClN3O4

Molecular Weight

526.0 g/mol

IUPAC Name

(1S,2S,3aR)-1-benzoyl-7-chloro-2-(3,4,5-trimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile

InChI

InChI=1S/C30H24ClN3O4/c1-36-23-14-20(15-24(37-2)29(23)38-3)26-27(28(35)18-7-5-4-6-8-18)34-22-11-10-21(31)13-19(22)9-12-25(34)30(26,16-32)17-33/h4-15,25-27H,1-3H3/t25-,26-,27+/m1/s1

InChI Key

FHBZUDBAIFYDEA-PFBJBMPXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(N3C(C2(C#N)C#N)C=CC4=C3C=CC(=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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